molecular formula C14H14ClNO B8297058 (4-Chloro-benzyl)-(3-methoxy-phenyl)-amine

(4-Chloro-benzyl)-(3-methoxy-phenyl)-amine

Cat. No.: B8297058
M. Wt: 247.72 g/mol
InChI Key: FRJVCOKPQLTOMX-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(3-methoxy-phenyl)-amine is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methoxyaniline

InChI

InChI=1S/C14H14ClNO/c1-17-14-4-2-3-13(9-14)16-10-11-5-7-12(15)8-6-11/h2-9,16H,10H2,1H3

InChI Key

FRJVCOKPQLTOMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chlorobenzaldehyde (3.41 g, 27.5 mmol) was added to a cooled stirred solution of 3-methoxy aniline (3.38 g, 27.5 mmol) in anhydrous dichloromethane (120 ml). Sodium triacetoxy borohydride (8.16 g, 38.5 mmol) and acetic acid (1.57 ml, 27.5 mmol) were added and the reaction stirred under nitrogen at room temperature overnight. The reaction was quenched by the addition of 2 N sodium hydroxide (aq) and the resulting solution was extracted with dichloromethane (3×100 ml). The organic extracts were combined, washed with water (100 ml), brine (100 ml) and then concentrated in vacuo to obtain crude product. The residues were purified by flash chromatography (SiO2) eluting with petrol/dichloromethane 3:1 to afford the title compound (4.4 g, 64% yield). HPLC retention time 8.4 min Mass spectrum (ES+) m/z 248 (M+H).
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
8.16 g
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
reactant
Reaction Step Three
Yield
64%

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